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Compound of Interest

Compound Name: 2-Amino-4-morpholino-s-triazine

Cat. No.: B1266507 Get Quote

An overview of the synthesis of 2-Amino-4-morpholino-s-triazine, a compound of interest for

its potential therapeutic applications, is provided in this application note. The protocol details a

method for its preparation, which is accessible to researchers and scientists in the field of drug

development.

Application Notes
The synthesis of 2-Amino-4-morpholino-s-triazine is based on the sequential nucleophilic

substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The

differential reactivity of the chlorine atoms at various temperatures allows for a controlled,

stepwise introduction of different nucleophiles. The first substitution is typically carried out at a

low temperature (0–5 °C), the second at room temperature, and the third at an elevated

temperature.[1][2] This graded reactivity is crucial for the selective synthesis of asymmetrically

substituted s-triazines.

For the synthesis of 2-Amino-4-morpholino-s-triazine, either morpholine or an amino group

source can be introduced first. The order of addition of the nucleophiles is a critical parameter

in the overall synthetic strategy. The use of a base, such as sodium bicarbonate or potassium

carbonate, is required to neutralize the hydrogen chloride that is generated during the reaction.

[3][4][5] The final product is often purified by precipitation in ice-cold water followed by

recrystallization.

Substituted s-triazine derivatives are a class of compounds that have garnered significant

interest in medicinal chemistry due to their wide range of biological activities, including
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anticancer properties.[6][7][8] Some of these derivatives have been identified as inhibitors of

signaling pathways, such as the PI3K/mTOR pathway, which are often dysregulated in cancer.

[6][9]

Experimental Protocols
Synthesis of 2,4-dichloro-6-morpholino-s-triazine
(Intermediate 1)

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a thermometer, dissolve cyanuric chloride (10 mmol) in 100 mL of

acetone. Cool the solution to 0–5 °C using an ice bath.

Addition of Morpholine: In a separate beaker, dissolve morpholine (10 mmol) in 50 mL of

acetone. Add this solution dropwise to the cooled cyanuric chloride solution over a period of

1 hour, ensuring the temperature is maintained between 0–5 °C.

Base Addition: Concurrently, add a solution of sodium bicarbonate (12 mmol) in 50 mL of

water dropwise to neutralize the HCl formed during the reaction.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC).

Work-up: Once the reaction is complete, pour the mixture into 500 mL of crushed ice with

stirring.

Isolation: Filter the resulting white precipitate, wash with cold water, and dry under vacuum to

yield 2,4-dichloro-6-morpholino-s-triazine.

Synthesis of 2-Amino-4-morpholino-s-triazine (Final
Product)

Reaction Setup: In a sealed reaction vessel, dissolve the 2,4-dichloro-6-morpholino-s-

triazine intermediate (10 mmol) in 100 mL of ethanol.

Addition of Ammonia: Add an excess of aqueous ammonia (25%, 50 mL) to the solution.
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Reaction Conditions: Heat the mixture to 80 °C and maintain it at this temperature for 4-6

hours.

Reaction Monitoring: Monitor the reaction by TLC.

Work-up: After completion, cool the reaction mixture to room temperature.

Isolation and Purification: Remove the solvent under reduced pressure. Wash the resulting

solid with cold water and recrystallize from an appropriate solvent system (e.g.,

ethanol/water) to obtain pure 2-Amino-4-morpholino-s-triazine.

Data Presentation

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Typical Yield
(%)

Melting Point
(°C)

2,4-dichloro-6-

morpholino-s-

triazine

C₇H₈Cl₂N₄O 235.07 85-95 155-158

2-Amino-4-

morpholino-s-

triazine

C₇H₁₁N₅O 181.19 70-85 245-247[10]

Visualizations
Synthesis Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1266507?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7712924/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of 2-Amino-4-morpholino-s-triazine

Cyanuric Chloride

2,4-dichloro-6-morpholino-s-triazine

Step 1

2-Amino-4-morpholino-s-triazine

Step 2

Morpholine, NaHCO3
Acetone, 0-5°C

Aqueous Ammonia
Ethanol, 80°C

Click to download full resolution via product page

Caption: Synthetic route for 2-Amino-4-morpholino-s-triazine.

Potential Signaling Pathway
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Potential Target: PI3K/mTOR Signaling Pathway

Receptor Tyrosine Kinase (RTK)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. japsonline.com [japsonline.com]

2. mdpi.com [mdpi.com]

3. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC
[pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

6. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in
vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F
[pubs.rsc.org]

7. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC
[pmc.ncbi.nlm.nih.gov]

8. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

9. mdpi.com [mdpi.com]

10. Novel 4,6-Disubstituted s-Triazin-2-yl Amino Acid Derivatives as Promising Antifungal
Agents - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [protocol for synthesizing 2-Amino-4-morpholino-s-
triazine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266507#protocol-for-synthesizing-2-amino-4-
morpholino-s-triazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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